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Uridine 5'-triphosphate (ammonium salt)-d8

Cat. No.: B12402137
M. Wt: 560.31 g/mol
InChI Key: JVSDFMCDTHUZIH-NARUIJAVSA-N
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Description

Overview of Uridine (B1682114) 5'-triphosphate (UTP) Functionality in Cellular Processes

Uridine 5'-triphosphate (UTP) is a pyrimidine (B1678525) nucleotide that plays a central and versatile role in cellular function. isotope.com Composed of the nucleobase uracil (B121893), a ribose sugar, and three phosphate (B84403) groups, UTP is a fundamental building block for life. isotope.commedchemexpress.com

The most prominent role of UTP is as a substrate for the synthesis of ribonucleic acid (RNA) during transcription. isotope.commedchemexpress.com RNA polymerase enzymes incorporate UTP, along with adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and cytidine (B196190) triphosphate (CTP), into growing RNA chains, following a DNA template. medchemexpress.comyoutube.com Beyond its role in RNA synthesis, UTP serves as a crucial energy source for various metabolic reactions, similar to ATP. isotope.com The energy stored in its high-energy phosphate bonds can be harnessed to drive biochemical processes. scienceopen.com

UTP is also a key player in the metabolism of carbohydrates. isotope.comscienceopen.com It is essential for glycogenesis, the process of converting glucose into glycogen (B147801) for storage. scienceopen.com Specifically, UTP reacts with glucose-1-phosphate to form UDP-glucose, a critical intermediate in glycogen synthesis. isotope.com Furthermore, UTP is involved in the metabolism of galactose and the synthesis of other nucleotide sugars. isotope.comscienceopen.com It also participates in cell signaling by binding to P2Y receptors on the cell surface, mediating responses related to processes like injury repair and immune function. nih.govisotope.com Additionally, UTP is the direct precursor for the synthesis of CTP, another essential nucleotide, in a reaction catalyzed by CTP synthetase. isotope.comscienceopen.com

Rationale for Deuterium (B1214612) (d8) Incorporation in UTP Analogs for Research Applications

The incorporation of deuterium, a stable isotope of hydrogen, into UTP to create analogs like Uridine 5'-triphosphate (ammonium salt)-d8, provides researchers with a powerful tool for a variety of applications. medchemexpress.com Deuteration involves substituting hydrogen atoms with deuterium, which can alter the molecule's properties in subtle but significant ways that are advantageous for research. nih.gov

One of the primary reasons for using deuterated UTP is in stable isotope tracing studies to investigate metabolic pathways. nih.govspringernature.com When cells are supplied with deuterated UTP, the deuterium label is incorporated into newly synthesized RNA and other downstream metabolites. By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the fate of the deuterium atoms, providing a dynamic view of RNA synthesis, turnover, and other metabolic fluxes. researchgate.net

Deuterium labeling is also employed to study the kinetic isotope effect (KIE). The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can lead to a slower rate for reactions that involve breaking this bond. By measuring the KIE on enzymatic reactions involving UTP, such as RNA cleavage, scientists can gain detailed mechanistic insights into how these enzymes function at an atomic level. scienceopen.com

Furthermore, deuteration can modify the pharmacokinetic profile of molecules. nih.gov While not a primary concern for its use as a research tool in vitro, this property is a major focus in drug development. uniupo.it For research purposes, the altered mass of the deuterated UTP makes it easily distinguishable from its unlabeled counterpart in mass spectrometry analysis, allowing for precise quantification in complex biological samples. medchemexpress.com The specific "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium.

Academic Research Landscape of this compound Utilization

This compound is utilized in specialized areas of academic research, primarily leveraging its properties as a stable isotope-labeled compound. While specific publications exclusively detailing the use of the d8 variant are not widespread, its applications can be understood from the broader context of research using deuterated nucleotides and the stated applications from suppliers.

The primary research applications for this compound include biomolecular NMR and genetic therapy. In biomolecular NMR, the deuterium labeling helps to simplify complex spectra, aiding in the structural determination of nucleic acids and their complexes. In the field of genetic therapy, labeled nucleotides can be used to track the synthesis and fate of therapeutic RNA molecules.

A significant area of research where deuterated UTP is valuable is in the enzymatic synthesis of RNA for structural and mechanistic studies. scienceopen.com For example, a detailed protocol for the synthesis of ribonucleotides specifically deuterated at each ribose carbon has been described for use in probing RNA structure. scienceopen.com In such studies, deuterated NTPs are used to create specifically labeled RNA molecules through in vitro transcription. scienceopen.com The effect of the deuterium on processes like hydroxyl radical cleavage is then measured to provide high-resolution information about the RNA's structure and dynamics. scienceopen.com

Below are tables detailing the properties of a commercially available this compound and an example of experimental parameters for the enzymatic synthesis of deuterated nucleotides.

Table 1: Properties of this compound

Property Value Source
Chemical Formula C₉H₇D₈N₂O₁₅P₃·4NH₃ eurisotop.com
Molecular Weight 560.31 eurisotop.com
Labeled CAS Number 2483831-69-0 eurisotop.com
Chemical Purity 90%+ eurisotop.com
Isotopic Purity 97%+ eurisotop.com

| Form | Supplied as ammonium (B1175870) salt in solution | eurisotop.com |

Table 2: Example of Reagents for Enzymatic Synthesis of Deuterated UTP

Reagent Function
Deuterated Ribose Starting material with deuterium label
Ribokinase Catalyzes phosphorylation of ribose to ribose-5-phosphate (B1218738)
PRPP Synthetase Converts ribose-5-phosphate to PRPP
UPRTase Converts PRPP and uracil to UMP
NDK Converts UMP to UDP and then to UTP
ATP Phosphate donor

The research landscape for deuterated UTP, including the d8 variant, is centered on providing a deeper, more dynamic understanding of the roles of nucleotides in cellular processes, from the fundamental chemistry of RNA to the complex metabolic networks that sustain life.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H27N6O15P3 B12402137 Uridine 5'-triphosphate (ammonium salt)-d8

Properties

Molecular Formula

C9H27N6O15P3

Molecular Weight

560.31 g/mol

IUPAC Name

azane;[[dideuterio-[(2R,3S,4R,5R)-2,3,4,5-tetradeuterio-5-(5,6-dideuterio-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.4H3N/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D,3D2,4D,6D,7D,8D;;;;

InChI Key

JVSDFMCDTHUZIH-NARUIJAVSA-N

Isomeric SMILES

[2H]C1=C(N(C(=O)NC1=O)[C@]2([C@]([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O)OP(=O)(O)OP(=O)(O)O)([2H])O)([2H])O)[2H])[2H].N.N.N.N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N

Origin of Product

United States

Synthetic Methodologies and Analytical Characterization of Uridine 5 Triphosphate Ammonium Salt D8

Deuterium (B1214612) Labeling Strategies for Nucleotide Triphosphate Synthesis

The introduction of deuterium into nucleotide triphosphates can be achieved through various synthetic strategies, broadly categorized as chemical, enzymatic, and chemo-enzymatic methods. The choice of strategy often depends on the desired labeling pattern, the required scale of synthesis, and the availability of deuterated precursors.

One common approach involves the use of deuterated starting materials that are then carried through a synthetic route to the final nucleotide triphosphate. For the synthesis of Uridine (B1682114) 5'-triphosphate-d8 with a perdeuterated ribose ring, a deuterated ribose derivative is a key starting material. This can be synthesized through methods such as the Sajiki H-D exchange system, which utilizes a ruthenium on carbon catalyst in the presence of deuterium gas and D₂O.

Another prevalent strategy is enzymatic synthesis, which leverages the specificity of enzymes to construct the desired labeled molecule. For instance, isotopically labeled glycerol or glucose can be used as precursors in enzymatic cascades to produce deuterated ribonucleoside 5'-triphosphates. This approach can yield milligram quantities of the desired product with high isotopic purity.

Hydrogen-deuterium exchange (H/D exchange) reactions on the pre-formed nucleoside or nucleotide are also employed. These reactions are often catalyzed by metal catalysts, such as palladium or ruthenium nanoparticles, and can introduce deuterium at specific positions on the nucleobase.

Chemical and Chemo-Enzymatic Synthesis of Uridine 5'-triphosphate-d8

The synthesis of Uridine 5'-triphosphate-d8 is a multi-step process that can be accomplished through purely chemical means or, more commonly, through a chemo-enzymatic approach that combines the flexibility of chemical synthesis with the specificity of enzymatic reactions.

A typical chemo-enzymatic route begins with a deuterated uridine precursor. For a d8 labeling pattern with a perdeuterated ribose, a 2',3',5',5'-tetradeuterated uridine derivative can be synthesized from a deuterated ribose. This deuterated uridine is then subjected to a series of phosphorylation reactions to generate the triphosphate.

The initial phosphorylation to the 5'-monophosphate can be achieved chemically using phosphorylating agents like phosphoryl chloride. Subsequent phosphorylations to the diphosphate and triphosphate are often more efficiently and cleanly carried out enzymatically. For example, uridine monophosphate (UMP) kinase can catalyze the conversion of d8-UMP to d8-UDP in the presence of ATP. Subsequently, a nucleoside diphosphate kinase (NDPK) can catalyze the final phosphorylation step, transferring a phosphate (B84403) group from a donor, typically ATP, to d8-UDP to yield the target Uridine 5'-triphosphate-d8.

The enzymatic steps offer high regioselectivity, avoiding the need for complex protection and deprotection steps that are often required in purely chemical syntheses of nucleotide triphosphates.

Chromatographic Purification Techniques for Labeled Nucleotides

Following synthesis, the crude reaction mixture contains the desired deuterated nucleotide triphosphate along with unreacted starting materials, byproducts, and enzymes. Therefore, a robust purification strategy is essential to obtain Uridine 5'-triphosphate (ammonium salt)-d8 of high purity. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Several HPLC modes can be employed for the purification of nucleotides:

Anion-Exchange HPLC (AEX-HPLC): This is a powerful technique for separating nucleotides based on the negative charge of their phosphate groups. The stationary phase consists of a positively charged resin, and a salt gradient (e.g., ammonium (B1175870) bicarbonate or triethylammonium bicarbonate) is used to elute the nucleotides. UTP, with its three phosphate groups, will bind more strongly to the column than its mono- and diphosphate precursors and can thus be effectively separated.

Reversed-Phase HPLC (RP-HPLC): In this method, separation is based on the hydrophobicity of the molecules. While native nucleotides are quite polar, RP-HPLC can be effective, particularly when using ion-pairing reagents. These reagents, such as triethylammonium or tetrabutylammonium salts, form a neutral complex with the negatively charged phosphate groups, allowing for their retention and separation on a nonpolar stationary phase (e.g., C18).

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be useful for removing smaller impurities, such as salts and unincorporated labels, from the larger nucleotide triphosphate product.

The choice of purification method depends on the specific impurities present and the desired final purity of the product. Often, a combination of chromatographic techniques is employed to achieve the highest purity.

Table 1: Comparison of Chromatographic Purification Techniques for Uridine 5'-triphosphate-d8

TechniquePrinciple of SeparationAdvantagesDisadvantages
Anion-Exchange HPLC Charge of phosphate groupsHigh resolution for separating mono-, di-, and triphosphates.Can be sensitive to buffer conditions.
Reversed-Phase HPLC HydrophobicityGood for separating the target from less polar impurities.May require ion-pairing reagents for good retention.
Size-Exclusion Chromatography Molecular sizeEffective for desalting and removing small molecule impurities.Lower resolution for separating nucleotides of similar size.

Spectroscopic and Mass Spectrometric Verification of Deuterium Enrichment and Isotopic Purity

Once purified, it is crucial to verify the chemical identity, deuterium enrichment, and isotopic purity of the this compound. This is typically achieved through a combination of spectroscopic and mass spectrometric techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the primary tool for determining the level of deuterium incorporation and the isotopic purity of the final product. By comparing the mass spectrum of the deuterated compound to that of an unlabeled standard, the number of incorporated deuterium atoms can be confirmed. The isotopic distribution in the mass spectrum provides a quantitative measure of the isotopic enrichment. Time-of-flight (TOF) and Fourier transform-ion cyclotron resonance (FT-ICR) mass analyzers provide the high resolution necessary to distinguish between different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the positions of deuterium incorporation by observing the disappearance of proton signals at the deuterated sites. ³¹P NMR spectroscopy is useful for confirming the presence of the triphosphate moiety and for identifying any phosphate-related impurities.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for use as an internal standard in quantitative studies.

Table 2: Analytical Techniques for the Characterization of Uridine 5'-triphosphate-d8

TechniqueInformation ProvidedTypical Findings
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation, isotopic enrichment, and purity.A mass shift corresponding to the incorporation of eight deuterium atoms. Isotopic purity often exceeds 98%.
¹H NMR Spectroscopy Structural confirmation and location of deuterium labeling.Disappearance of proton signals at the deuterated positions of the ribose and uracil (B121893) moieties.
³¹P NMR Spectroscopy Confirmation of the triphosphate group and detection of phosphate impurities.Characteristic signals for the α, β, and γ phosphates of the triphosphate chain.
HPLC (Analytical) Chemical purity.A single major peak corresponding to the product, with purity typically >95%.

Considerations for Formulation and Long-Term Stability of this compound for Research Stock Solutions

The long-term stability of this compound is critical for its use as a reliable internal standard. Nucleotide triphosphates are susceptible to hydrolysis, particularly at acidic pH, which can cleave the phosphate chain.

For formulation, this compound is typically supplied as a solution in water or a dilute buffer, or as a lyophilized solid. The ammonium salt form can help to maintain a near-neutral pH in unbuffered aqueous solutions.

For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare and store the stock solution in small aliquots. The stability of the stock solution should be periodically checked, for example, by HPLC, to ensure its integrity over time. While UTPs are stable for several days at room temperature, shipment on wet or dry ice is recommended to ensure stability in case of delays.

Advanced Analytical Applications of Uridine 5 Triphosphate Ammonium Salt D8 in Metabolomics and Isotopic Tracing

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantitation of Metabolites Using d8-UTP as an Internal Standard

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for quantitative metabolomics due to its high sensitivity and selectivity. rsc.org The use of a stable isotope-labeled internal standard, such as d8-UTP, is considered the gold standard for achieving accurate and precise quantification, as it effectively corrects for variations in sample extraction, chromatographic separation, and ionization efficiency. nih.govthermofisher.com

Developing a robust LC-MS/MS method for UTP and its downstream metabolites requires careful optimization of both chromatographic and mass spectrometric parameters. Since nucleotides are highly polar, hydrophilic interaction liquid chromatography (HILIC) is often preferred over reversed-phase chromatography for better retention and separation.

The mass spectrometer, typically a triple quadrupole (QqQ), is operated in multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity. nih.gov Specific precursor-to-product ion transitions are identified for both the endogenous analyte (UTP) and the d8-UTP internal standard. The eight-dalton mass difference allows for completely separated MRM channels, eliminating cross-talk. For endogenous metabolites like UTP, calibration curves are often prepared in a surrogate matrix, such as a bovine serum albumin solution, to avoid interference from the analyte present in authentic biological matrices. nih.govsigmaaldrich.com The method's performance, including linearity, accuracy, and precision, is validated to ensure reliable quantification. nih.govnih.gov

Table 1: Example LC-MS/MS Parameters for UTP and d8-UTP

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
UTP483.0385.1 (UTP -> UDP)20Negative
UTP483.0159.0 (Ribose-P)35Negative
d8-UTP491.0393.1 (d8-UTP -> d8-UDP)20Negative
d8-UTP491.0159.0 (Ribose-P)35Negative

This table is illustrative and specific parameters must be optimized empirically on the instrument in use.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides a high degree of accuracy and precision. wikipedia.org It is classified as a method of internal standardization where a known amount of an isotopically enriched standard (e.g., d8-UTP) is added to the sample prior to any processing steps. wikipedia.orgosti.gov The standard homogenizes with the sample, experiencing the same potential losses during extraction and analysis as the endogenous analyte.

Quantification is based on measuring the ratio of the mass spectrometric response of the natural analyte to that of the isotopically labeled standard. wikipedia.org This ratio is then used to calculate the concentration of the endogenous analyte in the original sample using a calibration curve constructed from known analyte/standard ratios. This approach minimizes errors from matrix effects and recovery inconsistencies, making it a reference method for quantitative analysis. nih.govosti.gov

Table 2: Representative Calibration Data for UTP Quantitation using d8-UTP by IDMS

UTP Concentration (nM)d8-UTP Concentration (nM)UTP/d8-UTP Peak Area Ratio
101000.102
501000.511
1001001.009
2501002.523
5001004.998
100010010.15

This table presents hypothetical data illustrating the linear relationship expected in an IDMS calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Derivatized Labeled Metabolites

While LC-MS is more common for analyzing non-volatile compounds like nucleotides, GC-MS can be used after chemical derivatization to increase volatility and thermal stability. copernicus.org For UTP, this typically involves silylation (e.g., with BSTFA) to convert the polar hydroxyl and phosphate (B84403) groups into volatile trimethylsilyl (B98337) (TMS) ethers and esters.

In this context, d8-UTP serves as an excellent internal standard. It undergoes the same derivatization reaction as endogenous UTP, correcting for inconsistencies in reaction efficiency. The resulting derivatized d8-UTP will have a mass shift corresponding to the number of deuterium (B1214612) atoms, allowing for selective ion monitoring (SIM) for quantification. It is crucial to confirm that the analyte and its deuterated analog co-elute or have consistent retention behavior to ensure accurate quantification. nih.gov While less common, the use of a deuterated internal standard in pyrolysis-GC/MS has also been shown to improve quantitative analysis of polymers by correcting for variability. scienceopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracing Metabolic Fates of d8-Labeled Compounds

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information about metabolites in biological samples. mdpi.comnih.gov The use of isotopically labeled compounds like d8-UTP greatly enhances the capabilities of NMR for metabolic tracing.

Deuterium (²H) NMR spectroscopy allows for the direct observation of deuterium-labeled compounds. wikipedia.org When a biological system is supplied with d8-UTP, the deuterium atoms can be traced as the molecule is metabolized into other species, such as Uridine (B1682114) 5'-diphosphate (UDP), Uridine 5'-monophosphate (UMP), or incorporated into RNA. Each deuterated metabolite will produce a distinct signal in the ²H NMR spectrum.

While ²H NMR has lower sensitivity and resolution compared to proton (¹H) NMR, its major advantage is a virtually non-existent background signal, as the natural abundance of deuterium is very low (0.016%). wikipedia.org This makes it an excellent tool for selectively detecting and quantifying the metabolic products derived from the d8-labeled precursor without interference from the vast number of endogenous proton-containing molecules. This technique is particularly informative for studying molecular orientation and dynamics in partially ordered systems like membranes. wikipedia.org

Multidimensional NMR techniques are essential for resolving spectral overlap in complex biological samples and for unambiguous structural confirmation. nih.govwikipedia.org The incorporation of stable isotopes like ¹³C, ¹⁵N, and ²H is fundamental to many of these experiments. nih.govnih.gov When d8-UTP is metabolized and its deuterated uridine moiety is incorporated into larger biomolecules like RNA, multidimensional NMR can be used to confirm its location.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can correlate the deuterium nuclei with attached carbons (²H-¹³C HSQC), providing specific structural information. While deuterium labeling can complicate ¹H-based structural studies by removing protons used for distance restraints, it significantly improves the sensitivity of experiments for larger molecules by reducing relaxation pathways. nih.gov This allows for the structural characterization of labeled biomolecules that might otherwise be intractable by NMR.

Development of Robust Analytical Workflows for Stable Isotope Flux Analysis

The advent of stable isotope-labeled compounds has revolutionized the field of metabolomics, enabling precise tracking of metabolic pathways and quantification of metabolite flux. Uridine 5'-triphosphate (ammonium salt)-d8, a deuterated analog of a key nucleotide, serves as a powerful tool in these investigations. Its use in stable isotope flux analysis necessitates the development of robust and meticulously validated analytical workflows to ensure data accuracy and reproducibility. These workflows are multifaceted, encompassing sample preparation, analytical separation, mass spectrometric detection, and computational data analysis.

A critical initial step in any flux analysis is the careful design of the isotope labeling experiment. In studies involving this compound, cells or organisms are cultured in media where the deuterated compound is introduced as a tracer. The deuterium atoms from the tracer become incorporated into various downstream metabolites through the intricate network of biochemical reactions. nih.gov This labeling provides a dynamic snapshot of metabolic activity.

The pre-analytical phase, which includes cell harvesting and metabolite extraction, is paramount for the accurate quantification of intracellular nucleotides. nih.gov Studies have shown that the method used to harvest cells can significantly impact the measured amounts of intracellular nucleotides, with some techniques causing substantial leakage. nih.gov Furthermore, the choice of extraction solvent is crucial; for instance, a mixture of methanol (B129727) and water is often found to be a good compromise for extracting a range of nucleoside mono-, di-, and triphosphates. nih.gov The stability of nucleotides in the cell matrix during sample preparation is another critical factor that must be assessed to ensure the integrity of the results. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of analytical workflows for quantifying stable isotope-labeled nucleotides. researchgate.netnih.gov This technique offers unparalleled sensitivity and specificity, allowing for the separation and detection of individual metabolites and their isotopologues from complex biological matrices. researchgate.net The development of an LC-MS/MS method for this compound and its downstream products involves several key considerations:

Chromatographic Separation: An appropriate high-performance liquid chromatography (HPLC) system, often utilizing reverse-phase columns, is employed to separate the polar nucleotides. creative-proteomics.com Ion-pairing agents are frequently added to the mobile phase to improve the retention and separation of highly polar analytes like UTP. hilarispublisher.com

Mass Spectrometry Detection: A triple quadrupole or a high-resolution mass spectrometer such as an Orbitrap or Q-TOF is used for detection. creative-proteomics.com The mass spectrometer is tuned to specifically detect the precursor and product ions of both the labeled and unlabeled forms of UTP and its metabolites. This allows for the determination of the degree of isotope incorporation.

Internal Standards: The use of stable isotope-labeled internal standards is essential for accurate quantification, as they can correct for variations in sample preparation and matrix effects during MS detection. nih.gov

A significant challenge in quantifying endogenous metabolites is their natural presence in biological samples. To overcome this, a surrogate matrix approach, such as using a bovine serum albumin (BSA) solution, can be employed to create calibration curves. nih.gov This method requires demonstrating parallelism between the authentic biological matrix and the surrogate matrix to ensure the accuracy of the quantification. nih.gov

The data generated from LC-MS/MS analysis, which includes the relative abundances of different isotopologues, is then used for computational modeling to calculate metabolic fluxes. nih.gov Metabolic Flux Analysis (MFA) is a powerful technique that uses the measured labeling patterns to infer the rates of intracellular reactions. semanticscholar.org This computational step translates the raw analytical data into a quantitative understanding of the metabolic network's response to various stimuli or genetic modifications. nih.gov

The robustness of the entire analytical workflow is assessed through rigorous validation, which includes evaluating linearity, accuracy, precision, and stability. nih.govnih.gov The table below summarizes key parameters and findings from a representative validated LC-MS/MS method for nucleotide quantification, which would be analogous to a workflow developed for this compound.

ParameterFindingReference
Linearity The assay was linear between 50 nM and 10 µM in cell lysate. nih.gov
Within-Day Precision (CV%) 12.0-18.0% at LLOQ; 2.0-9.0% at higher concentrations. nih.gov
Between-Day Precision (CV%) 9.0-13.0% at LLOQ; 3.0-11.0% at higher concentrations. nih.gov
Accuracy Within-day accuracy values were between 93.0% and 119.0%. nih.gov
Stability Uridine was found to be stable in human plasma for at least 24 hours at room temperature and for extended periods when frozen. nih.gov

This table presents data from analogous nucleotide quantification studies to illustrate typical validation parameters for a robust analytical workflow.

Elucidation of Metabolic Pathways and Fluxes Using Uridine 5 Triphosphate Ammonium Salt D8

Investigation of Pyrimidine (B1678525) Nucleotide Biosynthesis and Turnover Dynamics

The synthesis of pyrimidine nucleotides is a vital process for all living organisms, providing the necessary precursors for nucleic acid synthesis and other essential cellular functions. creative-proteomics.com The de novo synthesis pathway begins with simple molecules like glutamine, bicarbonate, and ATP, and proceeds through a series of enzymatic steps to produce Uridine (B1682114) Monophosphate (UMP). reactome.orgnih.gov UMP is then sequentially phosphorylated to Uridine Diphosphate (UDP) and finally to Uridine Triphosphate (UTP). nih.gov

The use of Uridine 5'-triphosphate (ammonium salt)-d8 allows for the direct investigation of this pathway's dynamics. By introducing d8-UTP into a cellular system, researchers can monitor the labeling patterns in the entire pyrimidine nucleotide pool. This stable isotope tracing technique enables the quantification of metabolic fluxes, revealing the rates of both synthesis and degradation (turnover) of UTP and its derivatives. creative-proteomics.com For instance, the rate at which the d8 label is diluted by unlabeled molecules synthesized de novo provides a direct measure of the endogenous production rate. Conversely, tracking the decay of the d8-labeled pool over time reveals its turnover rate. These studies are critical for understanding how cells regulate their nucleotide supply in response to various physiological states or pathological conditions. nih.govresearchgate.net

Table 1: Key Enzymes in de novo Pyrimidine Biosynthesis

Enzyme NameFunction
Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II)Catalyzes the initial, rate-limiting step. nih.gov
Aspartate Transcarbamoylase (ATCase)Adds aspartate to carbamoyl phosphate. nih.gov
Dihydroorotase (DHO)Catalyzes ring closure to form dihydroorotate (B8406146). nih.gov
Dihydroorotate Dehydrogenase (DHODH)Oxidizes dihydroorotate to orotate (B1227488). nih.gov
Orotate Phosphoribosyltransferase (OPRT)Converts orotate to orotidine (B106555) monophosphate (OMP). nih.gov
OMP DecarboxylaseDecarboxylates OMP to yield Uridine Monophosphate (UMP). reactome.org
Nucleoside Monophosphate KinasePhosphorylates UMP to UDP. nih.gov
Nucleoside Diphosphate KinasePhosphorylates UDP to UTP. nih.gov

Tracing the Incorporation of Uridine-Derived Precursors into RNA Synthesis and Degradation

UTP is a direct and essential precursor for the synthesis of RNA. nih.gov During the process of transcription, RNA polymerases incorporate uridine nucleotides from the UTP pool into the growing RNA chain. The use of labeled UTP analogues, such as those containing deuterium (B1214612), provides a robust method for monitoring the dynamics of RNA synthesis and degradation. scienceopen.com

When cells are supplied with this compound, the deuterated uridine is incorporated into newly synthesized RNA molecules. This "pulse-labeling" allows for the specific identification and quantification of transcripts produced during a defined time window. harvard.edunih.gov By subsequently tracking the disappearance of the d8 label from the RNA pool over time (a "pulse-chase" experiment), researchers can determine the half-lives of different RNA species. nih.govnih.gov This method overcomes the limitations and potential toxicity associated with traditional techniques that rely on transcription inhibitors. nih.gov Analyzing the labeled RNA with sensitive techniques like mass spectrometry enables a global view of RNA turnover, revealing how the stability of various transcripts is regulated under different cellular conditions. nih.gov

Table 2: Research Findings on RNA Turnover Using Labeled Nucleosides

FindingOrganism/SystemLabeled Precursor UsedKey ObservationReference
Measurement of RNA Synthesis RatesC2C12 Cells & Rat MuscleDeuterium Oxide (D₂O)Demonstrated active RNA renewal (~1%/day in muscle) that increased with exercise. nih.gov
Inhibition of UTP Incorporation into RNAHeLa Cells[3H]uridineAflatoxin B1 inhibited the incorporation of UTP into RNA without affecting UTP synthesis itself. nih.gov
Rapid Incorporation into Newly Synthesized RNACultured Cells5-ethynyluridine (EU)EU was rapidly incorporated into nascent RNA, allowing for visualization and analysis of transcription. harvard.edu
Inhibitor-Free Analysis of RNA StabilityArabidopsis thaliana5-ethynyluridine (EU)Pulse-chase experiments revealed that many polyadenylated RNAs have shorter half-lives than previously thought. nih.gov

Analysis of Glycogen (B147801) Synthesis and Glucuronidation Pathways via Labeled UTP Precursors

UTP plays a central role in carbohydrate metabolism, acting as the precursor for activated sugar molecules used in vital anabolic pathways. One of its key derivatives is UDP-glucose (UDPG), which is formed from the reaction of UTP and glucose-1-phosphate. youtube.com UDPG is a critical branch point, serving as the direct donor of glucose units for glycogen synthesis and as the precursor for UDP-glucuronic acid (UDPGA), which is essential for glucuronidation reactions. wikipedia.orgnih.gov

By employing this compound as a metabolic tracer, the deuterium label is transferred to UDPG and subsequently to glycogen and glucuronidated compounds. This enables researchers to quantify the flux through these pathways. For example, measuring the rate of d8 incorporation into glycogen provides a direct assessment of glycogen synthesis rates under various physiological conditions, such as in response to insulin. researchgate.netnih.govnih.gov Similarly, tracking the appearance of the d8 label in molecules that have undergone glucuronidation—a major pathway for detoxifying and eliminating drugs and endogenous compounds—allows for the precise measurement of the activity of UDP-glucuronosyltransferases (UGTs). nih.gov

Quantification of Metabolic Fluxes in Central Carbon Metabolism and Nucleotide Synthesis Intersections

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of reactions throughout metabolic networks. creative-proteomics.com This approach heavily relies on the use of stable isotope tracers. The ribose component of UTP is synthesized via the pentose (B10789219) phosphate pathway (PPP), a core part of central carbon metabolism. The pyrimidine ring itself is synthesized de novo using precursors like aspartate, which is derived from the TCA cycle intermediate oxaloacetate. nih.gov This places UTP synthesis at a critical intersection between central carbon and nitrogen metabolism.

Introducing this compound into a biological system allows for the tracing of the deuterated uridine moiety as it is utilized and recycled. While the d8 label is on the uracil (B121893) base and not the ribose sugar, it allows for precise tracking of the pyrimidine portion of the nucleotide pool. By combining d8-UTP with other tracers, such as ¹³C-labeled glucose, researchers can build comprehensive flux maps. This dual-labeling strategy can disentangle the contributions of the PPP to ribose synthesis from the de novo and salvage pathways to pyrimidine synthesis. researchgate.net Quantifying these fluxes is essential for understanding how cells allocate resources between energy production, biomass synthesis (including RNA and DNA), and other anabolic processes.

Studies on UTP-Dependent Glycosyltransferase Reactions and Glycan Biosynthesis

Glycosylation, the enzymatic attachment of sugars to proteins, lipids, and other molecules, is a fundamental biological process. The sugar donors for these reactions are typically activated nucleotide sugars. UTP is indispensable for the synthesis of UDP-sugars, such as UDP-glucose, UDP-galactose, and UDP-N-acetylglucosamine, which are substrates for a vast family of enzymes called glycosyltransferases (GTs). wikipedia.orgnih.gov

Probing Signaling Cascades Involving UTP-Derived Extracellular Nucleotides through Metabolic Labeling

Beyond its intracellular roles, UTP and its derivatives can be released from cells and act as potent extracellular signaling molecules. creative-proteomics.com Extracellular UTP is a primary agonist for several subtypes of P2Y purinergic receptors, which are G-protein coupled receptors involved in a wide range of physiological processes, including immune responses and neurotransmission.

Metabolic labeling with this compound provides a unique method to study this "purinergic" signaling. By pre-labeling the intracellular UTP pool with the d8 isotope, any UTP that is subsequently released into the extracellular space will also be labeled. Researchers can then collect the extracellular medium and use mass spectrometry to detect and quantify the released d8-UTP. This allows for the direct measurement of UTP release rates in response to various stimuli, such as mechanical stress or exposure to toxins. This technique enables a precise investigation of the dynamics of nucleotide signaling, helping to elucidate how cells communicate with their environment and how these signaling pathways are altered in disease.

Mechanistic Biochemistry and Molecular Interactions Studied with Uridine 5 Triphosphate Ammonium Salt D8

Enzyme Kinetics and Substrate Specificity of UTP-Utilizing Enzymes

The use of deuterated substrates like Uridine (B1682114) 5'-triphosphate (ammonium salt)-d8 is a powerful strategy for elucidating the mechanisms of enzymes that synthesize, modify, or bind UTP. A primary application is in the study of kinetic isotope effects (KIEs), where the rate of a reaction involving a C-D bond is compared to that of the equivalent C-H bond. nih.gov A significant difference in these rates (a primary KIE) provides strong evidence that the cleavage of that specific bond is a rate-limiting step in the catalytic cycle. nih.gov

For UTP-utilizing enzymes, such as RNA polymerases or enzymes involved in nucleotide sugar biosynthesis like UDP-glucose pyrophosphorylase, UTP-d8 can be used to probe the transition state of the reaction. For example, if deuteration is at a position on the ribose sugar that is subject to enzymatic manipulation or conformational strain during catalysis, a KIE may be observed.

Research Findings: Studies on enzymes that catalyze reactions involving C-H bond cleavage have demonstrated the utility of KIEs. For instance, research on cytochrome P450 enzymes shows that deuterium (B1214612) substitution can significantly alter reaction rates, confirming that hydrogen abstraction is often rate-limiting. nih.gov In a model system for ribonuclease A, heavy-atom isotope effects were used to probe the transition state of phosphodiester bond cleavage, a process analogous to the reactions catalyzed by polymerases. nih.gov While specific data for UTP-d8 is not broadly published, the principles established in these studies are directly applicable. An experiment using UTP-d8 with an RNA polymerase could yield data similar to that shown in Table 1, helping to distinguish between different mechanistic hypotheses.

Furthermore, the substrate specificity of enzymes like UDP-glucose pyrophosphorylase is known to be exceptionally high for UTP. nih.gov Studies have shown that even a 1000-fold excess of ATP, GTP, or CTP does not compete with UTP in the formation of UDP-glucose. nih.gov Using UTP-d8 in competitive assays could further refine this understanding by confirming that the deuterated version retains this high specificity, validating its use as a tracer in complex biological systems.

Table 1: Hypothetical Kinetic Isotope Effect Data for an RNA Polymerase

This table illustrates how data from an experiment using UTP-d8 might look, comparing the kinetic parameters for the incorporation of natural UTP versus its deuterated analogue. A kH/kD value greater than 1 would suggest that a step involving a deuterated position is at least partially rate-limiting.

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)
UTP (protio)551202.18 x 10⁶1.8
UTP-d8 (deuterio)58671.16 x 10⁶

Investigation of Allosteric Regulation and Enzyme Activation Mechanisms involving UTP

Allosteric regulation, where a molecule binds to a site distinct from the active site to modulate enzyme activity, is a fundamental control mechanism in biology. wikipedia.orgkhanacademy.org Investigating these mechanisms often requires distinguishing between the binding of a substrate at the active site and an effector at the allosteric site. UTP itself can act as an allosteric effector for certain enzymes, or it can be a substrate whose binding is modulated by other effectors.

Deuterated ligands like UTP-d8 can be used in several ways to probe allostery. In nuclear magnetic resonance (NMR) spectroscopy, the unique signal of deuterium can be used to monitor the binding of UTP-d8 to an allosteric site without interference from the more abundant protons in the protein and solvent. Furthermore, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can map how the binding of an allosteric effector changes the protein's conformation. nih.govacs.org In a typical HDX-MS experiment, the protein is incubated in heavy water (D₂O), and the rate at which backbone amide hydrogens exchange for deuterium is measured. Binding of an allosteric ligand often protects certain regions from exchange, revealing the location of the allosteric site and the conformational changes it induces. While this technique usually involves deuterating the protein backbone, using a deuterated ligand in conjunction with other methods can provide complementary information.

Research Findings: Studies on various enzymes have established the principles of allosteric regulation and the conformational changes that underpin them. nih.govmdhcurescommunity.org For example, deuteration of small molecule ligands has been shown to improve their metabolic stability, which can be a critical factor in maintaining effective concentrations for studying allosteric modulation in cellular or in vivo contexts. nih.gov While direct studies using UTP-d8 to probe allosteric mechanisms are not widely documented, the established methodologies are readily applicable. One could envision an NMR experiment tracking the chemical shifts of UTP-d8 upon binding to a regulatory protein, providing direct evidence of interaction at a non-catalytic site.

Cellular Uptake and Intracellular Trafficking Mechanisms of Uridine 5'-triphosphate (ammonium salt)-d8

Understanding how nucleotides and their precursors are transported into and distributed within cells is critical for comprehending cellular metabolism and designing nucleotide-based therapeutics. Generally, nucleoside triphosphates like UTP are not readily transported across the cell membrane. Instead, cells typically take up the nucleoside form, uridine, which is then phosphorylated intracellularly to UTP. nih.gov However, studying the fate of exogenously supplied nucleotides is important for understanding certain pathological conditions or the mechanisms of specific drug delivery systems.

This compound is an ideal tracer for these studies. Because deuterium is a stable, non-radioactive isotope, it can be safely used in cell culture and even in whole organisms. nih.gov The mass difference imparted by the deuterium atoms allows molecules containing UTP-d8 to be distinguished from the endogenous, unlabeled UTP pool by high-resolution mass spectrometry. nih.gov This enables researchers to perform "pulse-chase" experiments where cells are exposed to UTP-d8 for a period and then its conversion to other molecules or incorporation into RNA can be tracked over time and space using techniques like liquid chromatography-mass spectrometry (LC-MS) or MS imaging.

Research Findings: Stable isotope labeling techniques are well-established for tracking molecules in cells. Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or the use of D₂O-enriched media allow for the global analysis of protein and metabolite turnover. nih.govnih.govyoutube.com These approaches demonstrate the power of using mass spectrometry to distinguish between newly synthesized molecules and the pre-existing pool. Applying this logic to UTP-d8, one could track its fate within the cell. For instance, after introducing UTP-d8 into permeabilized cells or using a specific delivery vehicle, LC-MS analysis of cell lysates at different time points could reveal the rate of its incorporation into RNA or its hydrolysis back to UDP or UMP. This provides a direct measure of intracellular nucleotide metabolism and trafficking pathways. nih.govmdpi.com

Emerging Spectroscopic and Imaging Modalities Utilizing Uridine 5 Triphosphate Ammonium Salt D8

Dynamic Nuclear Polarization (DNP) Enhanced NMR Spectroscopy for Low Abundance Metabolites

Dynamic Nuclear Polarization (DNP) is a transformative technique in Nuclear Magnetic Resonance (NMR) spectroscopy that can enhance signal intensities by several orders of magnitude. nih.gov This dramatic increase in sensitivity is particularly crucial for the study of low-abundance metabolites, which are often undetectable by conventional NMR methods. The core principle of DNP involves transferring the high spin polarization of unpaired electrons from a polarizing agent (typically a stable radical) to the surrounding nuclear spins via microwave irradiation at cryogenic temperatures. isotope.com

The use of deuterated molecules, such as Uridine (B1682114) 5'-triphosphate (ammonium salt)-d8, in DNP-NMR studies offers significant advantages. Deuteration of both the analyte and the surrounding solvent matrix has been shown to substantially increase DNP enhancement factors. isotope.com This is attributed to the lower gyromagnetic ratio of deuterium (B1214612) compared to hydrogen, which leads to slower nuclear spin relaxation and a reduction in polarization loss, thereby allowing for more efficient polarization transfer from the electrons to the nuclei of interest, such as ¹³C. isotope.com

By incorporating Uridine 5'-triphosphate-d8 into cellular systems or in vitro enzymatic assays, researchers can leverage DNP-NMR to trace the metabolic fate of uridine with unprecedented sensitivity. For instance, in studies of nucleotide metabolism and RNA synthesis, the deuterated label allows for the clear distinction of exogenously supplied UTP from the endogenous pool. This enables precise tracking of its incorporation into RNA and its conversion to other nucleotides. The enhanced signal from DNP makes it possible to perform these studies with physiologically relevant concentrations of the labeled metabolite, providing a more accurate picture of cellular processes.

ParameterTypical Value/ConditionRationale for Use of Deuterated Compounds
DNP Enhancement (ε)10-400 foldDeuteration of analyte and solvent minimizes proton-driven relaxation pathways, leading to higher enhancement factors for observed nuclei like ¹³C. isotope.com
Sample Temperature~100 KCryogenic temperatures are required to achieve high electron spin polarization for efficient DNP.
Magnetic Field Strength5-14 THigh magnetic fields provide better spectral resolution and sensitivity.
Observed Nucleus¹³C, ¹⁵NDNP is particularly beneficial for these low-gamma, low-natural-abundance nuclei, which are common in biological molecules.

Advanced Raman Spectroscopic Techniques for In Situ Detection of Labeled Species

Raman spectroscopy is a non-invasive optical technique that provides detailed chemical information based on the vibrational modes of molecules. When coupled with isotopic labeling, it becomes a powerful tool for in situ detection and imaging of specific molecular species within complex environments like living cells. The introduction of deuterium into a molecule, as in Uridine 5'-triphosphate-d8, creates new vibrational modes associated with the carbon-deuterium (C-D) bonds. These C-D stretching vibrations appear in a region of the Raman spectrum (typically 2100-2300 cm⁻¹) that is free from signals of endogenous biomolecules, often referred to as the "Raman silent region." chemicalbook.com This provides a clear and unambiguous window for detecting the labeled species.

Advanced Raman techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), further amplify the signal of molecules adsorbed on or near nanostructured metal surfaces. This enhancement allows for the detection of even single molecules, making SERS an ideal platform for sensing low concentrations of labeled biomolecules. By functionalizing SERS-active nanoparticles with molecules that can interact with or incorporate UTP, it is possible to create highly sensitive probes for in situ detection.

The application of Uridine 5'-triphosphate (ammonium salt)-d8 in advanced Raman spectroscopy opens up possibilities for real-time monitoring of RNA synthesis and localization within cells. For example, by introducing UTP-d8 to cells, the subsequent formation of deuterated RNA can be imaged with high spatial resolution using Raman microscopy. This approach allows for the study of RNA processing, transport, and turnover without the need for fluorescent labels, which can sometimes perturb the natural function of the biomolecule.

TechniquePrincipleAdvantage of UTP-d8
Spontaneous RamanInelastic scattering of light by molecular vibrations.C-D vibrations provide a unique spectral window for detection, free from background interference. chemicalbook.com
Surface-Enhanced Raman Spectroscopy (SERS)Signal amplification of molecules near plasmonic nanostructures.Enables highly sensitive detection of low concentrations of deuterated RNA or UTP-d8.
Coherent Raman Scattering (CRS) MicroscopyNon-linear techniques (CARS, SRS) for high-speed vibrational imaging.Allows for rapid, label-free imaging of the distribution and dynamics of deuterated species in living cells.

Development of Novel Biosensors and Probes Incorporating Labeled Nucleotides for In Vitro Assays

The development of highly specific and sensitive biosensors is crucial for diagnostics and biomedical research. Nucleoside triphosphates and their analogues are fundamental building blocks for creating nucleic acid-based probes and biosensors. eurisotop.com The incorporation of labeled nucleotides, such as this compound, into these systems provides a versatile handle for detection and signal transduction.

One promising area is the development of electrochemical biosensors. These devices typically involve the immobilization of a single-stranded DNA or RNA probe onto an electrode surface. eurisotop.com When a complementary target sequence binds to the probe, a change in the electrochemical properties of the electrode surface is detected. By synthesizing probes that incorporate UTP-d8, it is possible to introduce a unique spectroscopic or mass-based signal that can be used for detection. For example, the change in vibrational frequency upon binding could be detected by SERS, or the mass change could be detected by highly sensitive quartz crystal microbalance (QCM) sensors.

Furthermore, UTP-d8 can be used in the enzymatic synthesis of labeled RNA probes for various in vitro assays. These deuterated probes can be used in hybridization assays, such as Northern blotting or in situ hybridization, where the deuterium label can be detected by techniques like mass spectrometry or Raman spectroscopy. The use of a stable isotope label like deuterium avoids the complications associated with radioactive labels and can offer a more quantitative and multiplexed detection strategy.

Biosensor/Probe TypePrinciple of OperationRole of Uridine 5'-triphosphate-d8
Electrochemical DNA/RNA BiosensorHybridization of a target nucleic acid to an immobilized probe on an electrode, causing a detectable change in electrical properties. eurisotop.comUTP-d8 can be incorporated into the probe, providing a unique spectroscopic or gravimetric signature for detection.
SERS-based ProbesRNA or DNA probes labeled with a Raman-active molecule (in this case, containing C-D bonds) that bind to a target, bringing the label into the enhancing field of a SERS substrate.The C-D bonds in UTP-d8 act as the intrinsic Raman reporter, eliminating the need for bulky external dye labels.
In Vitro Transcribed ProbesEnzymatic synthesis of RNA probes using a DNA template and a mixture of standard and labeled NTPs.UTP-d8 serves as a labeled precursor for the synthesis of deuterated RNA probes for use in hybridization assays.

Computational Methodologies and Data Integration in Research Utilizing Uridine 5 Triphosphate Ammonium Salt D8

Computational Flux Balance Analysis (FBA) and Kinetic Modeling with Isotope Tracing Data

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a biological system at a steady state. nih.govnih.gov When combined with isotope tracing data from compounds like Uridine (B1682114) 5'-triphosphate (ammonium salt)-d8, FBA becomes a more powerful tool for understanding the metabolic capabilities of cells. The core principle of FBA is to optimize an objective function, such as biomass production or ATP synthesis, subject to stoichiometric constraints of the metabolic network. nih.gov

Isotope tracing data enhances FBA by providing additional constraints on the possible flux distributions. The pattern of deuterium (B1214612) incorporation from Uridine 5'-triphosphate (ammonium salt)-d8 into downstream metabolites, such as other pyrimidine (B1678525) nucleotides or RNA, can be measured by mass spectrometry. This information helps to resolve the contributions of different pathways to the synthesis of a particular metabolite. For instance, it can distinguish between the de novo synthesis of pyrimidines and their production via the salvage pathway, where uridine is recycled. nih.gov While direct studies detailing FBA with Uridine 5'-triphosphate-d8 are not abundant, the methodology is well-established for other isotopic tracers like 13C-labeled glucose. nih.gov

Kinetic modeling, in contrast to the steady-state assumption of FBA, aims to describe the dynamic behavior of a metabolic system. These models are composed of a set of differential equations that describe the rate of change of metabolite concentrations over time, based on the kinetic properties of the enzymes involved. researchgate.net Isotope tracing data from this compound is invaluable for parameterizing and validating these kinetic models. By tracking the rate of deuterium incorporation, researchers can estimate the in vivo activities of enzymes in the pyrimidine salvage pathway. researchgate.netnih.gov

Table 1: Comparison of FBA and Kinetic Modeling in the Context of Uridine 5'-triphosphate-d8 Tracing

FeatureComputational Flux Balance Analysis (FBA)Kinetic Modeling
Core Principle Predicts steady-state flux distributions by optimizing an objective function.Describes the dynamic changes in metabolite concentrations over time.
Data Requirement Stoichiometric model of metabolism, objective function, and optionally, experimental flux data.Enzyme kinetic parameters (e.g., Vmax, Km), metabolite concentrations, and time-course data.
Role of UTP-d8 Data Provides constraints to refine flux predictions and distinguish between alternative pathways.Used for parameter estimation and model validation by tracking the dynamic incorporation of the label.
Output A single optimal flux distribution or a range of possible distributions.Time-course simulations of metabolite concentrations and fluxes.
Key Insights Provides a global view of metabolic capabilities and pathway utilization under specific conditions.Offers detailed understanding of the regulation and dynamics of specific metabolic pathways.

Bioinformatics Pipelines for Processing and Interpreting Labeled Metabolomics Datasets

The analysis of metabolomics data generated from experiments using this compound requires specialized bioinformatics pipelines to process the raw data from analytical instruments, typically mass spectrometers, and extract biologically relevant information. researchgate.netencyclopedia.pubresearchgate.netnih.gov These pipelines consist of a series of computational steps designed to handle the complexity and volume of the data. researchgate.netencyclopedia.pubresearchgate.netnih.gov

A typical workflow begins with the pre-processing of raw mass spectrometry data. nih.gov This involves several critical steps:

Peak Picking: Identifying signals in the mass spectra that correspond to potential metabolites.

Peak Alignment: Aligning peaks across different samples to ensure that the same metabolite is being compared.

Normalization: Adjusting the data to account for variations in sample amount and instrument response.

Once the data is pre-processed, the next step is to identify and quantify the deuterated metabolites. This is achieved by searching for the expected mass shift introduced by the deuterium atoms in this compound. Software tools are used to calculate the theoretical isotopic distribution of the labeled compound and its downstream metabolites, which is then compared to the experimental data.

The final step in the pipeline is data interpretation. This involves statistical analysis to identify significant changes in metabolite levels and isotopic enrichment between different experimental conditions. The results are then mapped onto metabolic pathways to visualize the flow of the deuterium label and infer changes in metabolic fluxes. Several software packages and web-based tools are available to facilitate this process, offering functionalities for pathway analysis and data visualization. researchgate.net

Table 2: Key Stages in a Bioinformatics Pipeline for Uridine-d8 Labeled Metabolomics

StageDescriptionCommon Tools and Techniques
Data Acquisition Raw data is generated from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.LC-MS, GC-MS, NMR
Data Pre-processing Raw data is converted into a format suitable for analysis, including peak detection, alignment, and normalization.XCMS, MetAlign, MZmine
Isotopologue Analysis The distribution of deuterated and non-deuterated forms of metabolites is determined.Isotope correction algorithms, comparison to theoretical isotope patterns.
Statistical Analysis Significant differences in metabolite levels and labeling patterns between experimental groups are identified.t-tests, ANOVA, Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA).
Pathway Analysis Identified metabolites are mapped to known metabolic pathways to understand the biological context of the changes.KEGG, Reactome, MetaboAnalyst

Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics) to Contextualize UTP Metabolism

To gain a comprehensive understanding of how UTP metabolism is regulated and how it impacts cellular function, it is often necessary to integrate metabolomics data from this compound tracing with other "omics" data, such as transcriptomics (gene expression) and proteomics (protein abundance). nih.govyoutube.com This multi-omics approach provides a more complete picture by connecting changes in metabolite levels and fluxes with the underlying gene and protein expression patterns. nih.govyoutube.com

For example, if an increase in the flux through the pyrimidine salvage pathway is observed using UTP-d8, transcriptomic and proteomic data can reveal whether this is due to the upregulation of genes and increased abundance of enzymes involved in this pathway, such as uridine kinase or uridine phosphorylase. nih.gov Conversely, changes in gene or protein expression identified through transcriptomics or proteomics can generate hypotheses about metabolic alterations that can then be tested using UTP-d8 tracing.

The integration of multi-omics data presents significant computational challenges. Sophisticated statistical and bioinformatics tools are required to combine these diverse datasets and identify meaningful correlations and causal relationships. Network-based approaches are commonly used to visualize the interactions between genes, proteins, and metabolites, and to identify key regulatory hubs in the context of UTP metabolism.

Table 3: Strategies for Multi-Omics Data Integration in the Study of UTP Metabolism

Integration StrategyDescriptionExample Application with UTP-d8
Pathway-based Integration Mapping genes, proteins, and metabolites to known metabolic pathways to identify coordinated changes.Correlating increased UTP-d8 incorporation into RNA with the upregulation of RNA polymerase genes and proteins.
Network-based Integration Constructing interaction networks to visualize relationships between different molecular entities.Identifying a network module where the expression of a specific transcription factor is correlated with both the levels of pyrimidine salvage enzymes and the flux through this pathway as measured by UTP-d8.
Correlation-based Integration Identifying statistical correlations between the abundance of different molecules across multiple samples.Finding a positive correlation between the abundance of a specific uridine transporter protein and the rate of UTP-d8 uptake by cells.

By employing these advanced computational methodologies and data integration strategies, researchers can fully leverage the power of this compound as a tracer to unravel the complexities of pyrimidine metabolism and its role in health and disease.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Uridine 5'-triphosphate (ammonium salt)-d8 to ensure stability?

  • Methodological Answer: Store at −20°C in a dry, light-protected environment. Lyophilized forms should be kept under vacuum to prevent hydrolysis, while solutions should be prepared in ultrapure water (pH 7.0–7.5) and aliquoted to avoid freeze-thaw cycles . Avoid prolonged exposure to room temperature, as the triphosphate group is susceptible to enzymatic and non-enzymatic degradation.

Q. How can researchers confirm the purity and isotopic enrichment of this compound prior to experimental use?

  • Methodological Answer:

  • Purity: Use reverse-phase HPLC with UV detection (260 nm) and compare retention times against non-deuterated UTP standards. A ≥96% purity threshold is recommended for most biochemical assays .
  • Isotopic Enrichment: Employ high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to verify deuterium incorporation at specified positions (e.g., ribose or uracil moieties). For example, 2H^2H-NMR can distinguish D8 labeling patterns .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer: The compound is highly soluble in aqueous buffers (e.g., Tris-HCl, HEPES) at neutral pH. For stock solutions, use nuclease-free water (50 mg/mL). Avoid organic solvents like DMSO unless necessary; if required, limit DMSO to ≤0.1% to prevent solvent-induced enzyme inhibition .

Advanced Research Questions

Q. How does the deuterium labeling in this compound influence its pharmacokinetic profiling compared to non-deuterated counterparts in metabolic studies?

  • Methodological Answer: Deuteration may alter metabolic stability due to the kinetic isotope effect (KIE). To assess this:

  • Compare t1/2t_{1/2} in hepatic microsomal assays using LC-MS/MS to quantify parent compound and metabolites.
  • Monitor deuterium retention in downstream products (e.g., UDP-sugars) via isotopic mass shift analysis .

Q. What strategies resolve discrepancies in receptor binding affinities observed between deuterated and non-deuterated UTP in P2Y receptor studies?

  • Methodological Answer:

  • Perform competitive binding assays with 32P^{32}P-labeled ATP/UTP to control for isotopic interference.
  • Use surface plasmon resonance (SPR) to measure real-time binding kinetics, ensuring buffer conditions (e.g., Mg2+^{2+} concentration) match physiological levels .
  • Validate results with orthogonal methods (e.g., calcium flux assays) to rule out assay-specific artifacts .

Q. How can researchers account for potential kinetic isotope effects (KIEs) when using this compound in enzymatic RNA synthesis assays?

  • Methodological Answer:

  • Conduct parallel reactions with non-deuterated UTP to establish baseline kinetics (e.g., kcatk_{cat} and KmK_m).
  • Use stopped-flow fluorimetry to measure RNA polymerase elongation rates. A KIE >1 indicates rate-limiting bond cleavage at the β-γ phosphate .
  • For T7 RNA polymerase, pre-incubate enzymes with deuterated substrates to assess adaptivity .

Q. What analytical techniques are most suitable for quantifying this compound in complex biological matrices while distinguishing it from endogenous UTP?

  • Methodological Answer:

  • LC-MS/MS: Utilize multiple reaction monitoring (MRM) transitions specific to deuterated ions (e.g., m/zm/z 569 → 159 for D8-UTP vs. m/zm/z 561 → 159 for UTP).
  • Ion-pair chromatography: Pair with tributylamine acetate to resolve deuterated/non-deuterated nucleotides .
  • Internal standards: Use 13C9^{13}C_9- or 15N2^{15}N_2-labeled UTP for absolute quantification .

Q. How does the ammonium counterion in Uridine 5'-triphosphate-d8 affect its solubility and interaction with divalent cations (e.g., Mg2+^{2+}) in nucleotide-dependent enzymatic reactions?

  • Methodological Answer:

  • Compare precipitation thresholds with sodium salts using turbidity assays. Ammonium salts may require higher Mg2+^{2+} concentrations to stabilize nucleotide-enzyme complexes due to ion competition .
  • Use 31P^{31}P-NMR to monitor phosphate group chelation dynamics in Mg2+^{2+}-containing buffers .

Q. How should researchers address contamination of Uridine 5'-triphosphate-d8 with non-deuterated UTP or UDP in receptor signaling assays?

  • Methodological Answer:

  • Enzymatic purification: Treat samples with hexokinase/glucose to convert contaminating ATP/UTP to ADP/UDP, followed by HPLC purification .
  • Dose-response validation: Perform negative controls with UDP and ATP to confirm signal specificity in calcium mobilization assays .

Data Contradiction Analysis

  • Example Scenario: Discrepant results in P2Y2_2 receptor activation between deuterated and non-deuterated UTP.
    • Resolution Steps:

Verify isotopic purity via HRMS to exclude batch variability .

Test receptor specificity with selective antagonists (e.g., suramin for P2Y2_2) .

Assess membrane permeability using 3H^3H-labeled tracers to rule out differential cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.